

Structure-Activity Relationship (SAR) Comparison Guide: 2-Aminoquinazoline Analogs

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Compound of Interest

Compound Name: 2-Aminoquinazoline-6-carboxylic acid
Cat. No.: B15314941

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Executive Summary

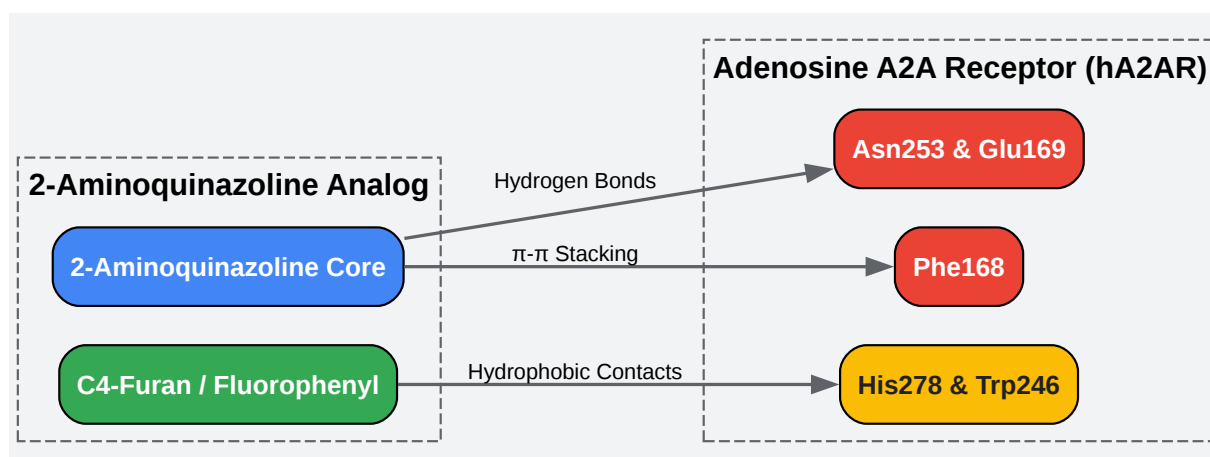
The 2-aminoquinazoline heterocycle is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking both the adenine ring of ATP and endogenous adenosine, this versatile scaffold can be chemically tuned to target either kinase ATP-binding sites or G protein-coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of 2-aminoquinazoline analogs, focusing on their hit-to-lead optimization as Adenosine A2A Receptor (A2AR) antagonists—a critical target for neurodegenerative diseases and immuno-oncology[1][2]. By contrasting these novel analogs against the industry-standard reference compound ZM-241385, we detail the structural modifications that drive receptor affinity, functional antagonism, and aqueous solubility.

Mechanistic Rationale: The 2-Aminoquinazoline Scaffold

The inherent value of the 2-aminoquinazoline core lies in its rigid, planar geometry, which facilitates deep insertion into receptor binding pockets.

- Kinase Inhibition: When optimized for kinases (e.g., Lck), the quinazoline ring forms critical hydrogen bonds with the hinge region, forcing the kinase into an inactive "DFG-out" conformation[3].
- GPCR Antagonism: When optimized for A2AR, the scaffold acts as a competitive antagonist. Unlike the reference standard ZM-241385, which fails to exploit deeper hydrophobic regions, 2-aminoquinazolines can be functionalized at the C4, C6, and C7 positions to engage a large hydrophobic pocket defined by Ala59, Ala63, Ile66, Val84, and Ile274[1][2].



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A2AR binding interactions of the 2-aminoquinazoline core.

Comparative SAR Analysis: A2AR Antagonists

To objectively evaluate the performance of 2-aminoquinazoline analogs, we compare recent derivatives synthesized by Bolteau et al. (2024) against the gold-standard A2AR antagonist, ZM-241385[1][4].

Structural Tuning Parameters

- C4 Position: The introduction of bulky aromatic groups (e.g., 2-furanyl or 4-fluorophenyl) is essential. These groups are perfectly compatible with the steric bulk of the receptor's hydrophobic pocket, driving high-affinity interactions with His278 and Trp246[1].
- C6/C7 Positions: Halogenation (e.g., 6-bromo in Compound 1) establishes a baseline potency, but further di-arylation or methoxy substitutions can fine-tune the electronic distribution of the core[1].
- C2 Position: A critical bottleneck for early quinazoline hits is poor aqueous solubility. The introduction of aminoalkyl chains containing hindered tertiary amines (e.g., aminopentylpiperidine) at the C2-position dramatically enhances solubility while maintaining, or even improving, antagonist activity[2][5].

Quantitative Performance Comparison

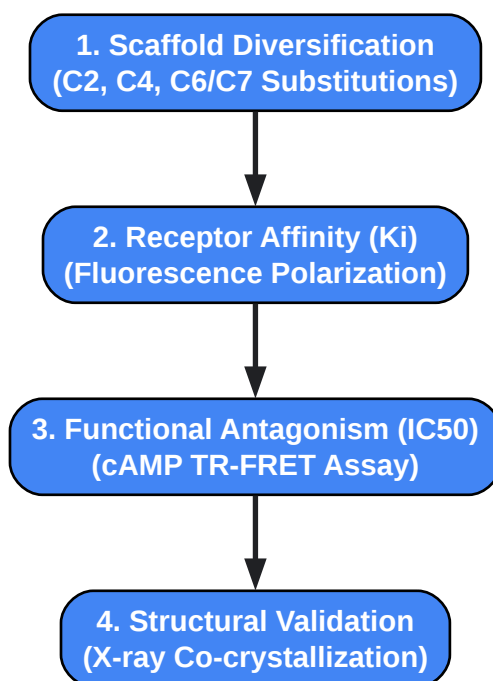
The following table summarizes the binding affinity (K_i) and functional antagonism (IC_{50}) of key analogs compared to the standard.

Compound	Key Structural Modifications	A2AR Affinity (Ki, nM)	Functional Antagonism (IC50, μ M)	Primary Advantage / Limitation
ZM-241385	Non-xanthine reference	0.8 - 1.4	~0.05	Exceptional potency; lacks deep hydrophobic engagement[2][6].
Compound 1	6-bromo, C4-furan, C2-amine	20	N/A	Strong hydrophobic pocket engagement; poor solubility[1].
Compound 5m	C6/C7 substituted, C2-tertiary amine	5	6	Highest affinity analog; significantly improved solubility[2][5].
Compound 10d	C2-4-[(piperidin-1-yl)methyl]aniline	15	5	Optimal balance of affinity, functional antagonism, and solubility[5].
Compound 9x	C2-aminopentylpiperidine	21	9	Maintained affinity with excellent pharmacokinetic profiling[5].

Data aggregated from in vitro radioligand/fluorescence polarization and cAMP accumulation assays[1][5][6].

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the pharmacological profiles of these compounds must be validated through orthogonal, self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.



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Hit-to-lead experimental workflow for A2AR antagonists.

Protocol A: Fluorescence Polarization (FP) Assay for Receptor Affinity

Causality & Rationale: FP is utilized as a homogeneous, non-radioactive alternative to traditional radioligand binding. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (low polarization), but when bound to a massive membrane receptor, its tumbling slows (high polarization). A successful antagonist will competitively displace the tracer, causing a measurable drop in polarization^[7].

- **Membrane Preparation:** Harvest HEK-293 cells stably expressing human A2AR. Homogenize and isolate membranes via ultracentrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

- **Tracer Incubation:** Add a fluorescently labeled A2AR antagonist tracer (e.g., a BODIPY-conjugated xanthine) at a fixed concentration equivalent to its K_d .
- **Compound Addition:** Dispense the 2-aminoquinazoline analogs (e.g., Compound 5m) in a 10-point concentration-response curve (10 pM to 10 μ M) using an acoustic liquid handler to eliminate DMSO carryover artifacts.
- **Equilibration:** Incubate the microplate in the dark at room temperature for 90 minutes to ensure thermodynamic binding equilibrium.
- **Detection & Validation:** Read the plate on a multi-mode microplate reader equipped with polarization filters. A dose-dependent decrease in millipolarization (mP) units confirms competitive displacement. Calculate the K_i using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay for Functional Antagonism

Causality & Rationale: Because A2AR is a Gs-coupled GPCR, receptor activation stimulates adenylyl cyclase, causing an intracellular spike in cAMP. A true functional antagonist must block an agonist-induced cAMP surge. This assay proves that the compound is not merely binding to the receptor, but actively preventing its conformational activation^{[1][5]}.

- **Cell Seeding:** Seed CHO cells stably expressing hA2AR into 384-well microplates at a density of 5,000 cells/well.
- **Phosphodiesterase Inhibition:** Pre-treat cells with 500 μ M IBMX for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring a stable, measurable signal.
- **Antagonist Pre-incubation:** Add the test compounds (e.g., Compound 10d) at varying concentrations and incubate for 15 minutes to allow receptor occupancy.
- **Agonist Challenge:** Stimulate the cells with an EC80 concentration of the selective A2AR agonist CGS21680 for 30 minutes.
- **Lysis and Detection:** Lyse the cells and introduce a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

- Validation: The TR-FRET signal is inversely proportional to the cAMP concentration. A restoration of the TR-FRET signal in the presence of the agonist confirms that the 2-aminoquinazoline has successfully blocked receptor activation. Calculate the IC50 from the dose-response curve.

Conclusion

The 2-aminoquinazoline scaffold represents a highly adaptable platform for drug development. While historical data highlights its efficacy as an ATP-competitive kinase inhibitor (e.g., Lck inhibitors for anti-inflammatory applications)[3], recent SAR campaigns have successfully repurposed the core into highly potent A2A receptor antagonists[1]. By strategically modifying the C2 position with bulky tertiary amines and the C4 position with aromatic rings, researchers can overcome historical solubility issues while achieving single-digit nanomolar affinity (e.g., Compound 5m, $K_i = 5$ nM), making them highly competitive alternatives to traditional non-xanthine antagonists like ZM-241385.

References

- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists
Source: MDPI Molecules (2024) URL:[[Link](#)]
- Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity
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Sources

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